6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
CAS No.: 2640980-22-7
Cat. No.: VC11813158
Molecular Formula: C26H27NO4
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640980-22-7 |
|---|---|
| Molecular Formula | C26H27NO4 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
| Standard InChI | InChI=1S/C26H27NO4/c1-17-7-9-19(10-8-17)25(28)21-16-27(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)29/h7-10,13-14,16,18H,2-6,11-12,15H2,1H3 |
| Standard InChI Key | AROQKBMPRNNYKX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5CCCCC5 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5CCCCC5 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name reflects its polycyclic framework:
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A quinolin-9-one core forms the base structure, characterized by a bicyclic system fused with a ketone group at position 9.
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A dioxino ring (comprising two oxygen atoms in a six-membered ring) is fused at positions 2 and 3 of the quinoline moiety, introducing ether linkages that enhance rigidity and influence solubility .
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Substituents include a cyclohexylmethyl group at position 6 and a 4-methylbenzoyl moiety at position 8. These groups contribute to steric bulk and modulate electronic interactions, potentially affecting binding affinity in biological systems .
Table 1: Key Structural Features
Synthetic Routes and Challenges
While no direct synthesis data for this compound exists in the provided sources, analogous methodologies from boronate ester chemistry (e.g., Suzuki-Miyaura coupling) offer plausible pathways . For example:
Intermediate Preparation
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Quinolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with ketones could yield the quinolin-9-one scaffold.
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Dioxino Ring Installation: Epoxide ring-opening or oxidative coupling might introduce the dioxino moiety, as seen in similar fused heterocycles .
Functionalization Steps
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Cyclohexylmethyl Addition: Alkylation using cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
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4-Methylbenzoyl Incorporation: Friedel-Crafts acylation or palladium-catalyzed coupling with pre-functionalized benzoyl chloride .
Challenges: Steric hindrance from the cyclohexyl group may necessitate high-temperature conditions or bulky ligands (e.g., Pd(PPh₃)₄) to achieve coupling efficiency .
Physicochemical Properties (Theoretical Predictions)
Using computational tools and analog data from :
Table 2: Predicted Properties
The high logP and low solubility suggest limited bioavailability, necessitating formulation strategies like nanoemulsions or prodrug derivatives .
Future Research Directions
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